The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)methanol can be achieved through several methods, primarily involving nucleophilic substitution reactions or functional group transformations. One common synthetic route includes:
The molecular structure of (2-Chloro-6-methylpyrimidin-4-yl)methanol can be described in detail as follows:
The InChI representation for this compound is InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)9-6(7)8-4/h2,10H,3H2,1H3
, indicating its specific connectivity and stereochemistry .
(2-Chloro-6-methylpyrimidin-4-yl)methanol is involved in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
The mechanism of action for (2-Chloro-6-methylpyrimidin-4-yl)methanol primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
The physical and chemical properties of (2-Chloro-6-methylpyrimidin-4-yl)methanol include:
These properties make it suitable for various applications in research settings .
(2-Chloro-6-methylpyrimidin-4-yl)methanol has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: